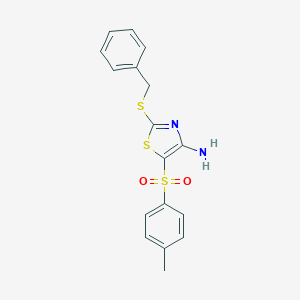

4-Amino-2-benzylthio-5-tosylthiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tapazole, also known as methimazole, is a thionamide antithyroid agent primarily used to treat hyperthyroidism. It inhibits the synthesis of thyroid hormones by interfering with the enzyme thyroid peroxidase, which is crucial in the production of thyroxine (T4) and triiodothyronine (T3). Tapazole is particularly effective in managing conditions such as Graves’ disease and toxic multinodular goiter .

準備方法

Synthetic Routes and Reaction Conditions: Methimazole can be synthesized through the reaction of ethyl formate with thiourea, followed by cyclization to form the imidazole ring. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide .

Industrial Production Methods: In industrial settings, methimazole is produced through a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Types of Reactions:

Oxidation: Methimazole can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to its corresponding thiol derivative under specific conditions.

Substitution: Methimazole can participate in nucleophilic substitution reactions, where the imidazole ring can be modified.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Modified imidazole derivatives.

科学的研究の応用

Methimazole has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thionamide chemistry.

Biology: Employed in studies related to thyroid function and regulation.

Medicine: Widely used in the treatment of hyperthyroidism and in preparing patients for thyroid surgery or radioactive iodine therapy.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control laboratories

作用機序

メチマゾールは、チロシンペルオキシダーゼと呼ばれる酵素を阻害することで効果を発揮します。この酵素は、チroglobulin中のチロシン残基のヨウ素化を触媒します。この阻害は、チロキシン(T4)とトリヨードチロニン(T3)の合成を阻害し、甲状腺ホルモンレベルの低下につながります。 この化合物は、事前に形成された甲状腺ホルモンの放出には影響を与えませんが、合成を減少させます .

類似の化合物:

プロピルチオウラシル: 甲状腺機能亢進症の治療に使用される別のチオアミド系抗甲状腺薬。妊娠初期などの特定の症例では、奇形発生の可能性が低いことから、プロピルチオウラシルが好まれます。

メチマゾールのユニークさ: メチマゾールは、プロピルチオウラシルの10倍の強力な薬効を持ち、半減期が長いことから、投与頻度を減らすことができます。 また、カルビマゾールの活性代謝物であり、甲状腺機能亢進症の直接的で効果的な治療選択肢となります .

類似化合物との比較

Propylthiouracil: Another thionamide antithyroid agent used to treat hyperthyroidism. It is preferred in certain cases, such as during the first trimester of pregnancy, due to its lower risk of teratogenic effects.

Carbimazole: A prodrug that is converted to methimazole in the body. .

Uniqueness of Methimazole: Methimazole is ten times more potent than propylthiouracil on a weight basis and has a longer half-life, allowing for less frequent dosing. It is also the active metabolite of carbimazole, making it a direct and effective treatment option for hyperthyroidism .

特性

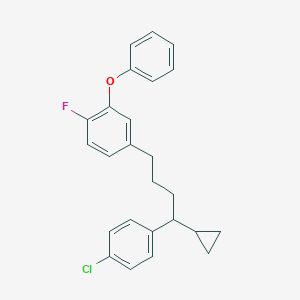

IUPAC Name |

2-benzylsulfanyl-5-(4-methylphenyl)sulfonyl-1,3-thiazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S3/c1-12-7-9-14(10-8-12)24(20,21)16-15(18)19-17(23-16)22-11-13-5-3-2-4-6-13/h2-10H,11,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUDMOMOXWNGDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SCC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375672 |

Source

|

| Record name | 4-Amino-2-benzylthio-5-tosylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117420-86-7 |

Source

|

| Record name | 4-Amino-2-benzylthio-5-tosylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 117420-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)

![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)

![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)

![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)